JNK1 vs. JNK3 Isoform Selectivity: 4-Pyridyl Orientation Confers ~5.8-Fold Preference Over JNK3
In the closest characterized analog series (compounds 11a-i), the 4-pyridyl orientation on the pyrazole ring directly determines JNK1/JNK3 selectivity. The lead analog 11e—which shares the identical pyrazol-4-yl pyridine core and arylsulfonamide tether present in 2-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide—exhibited an IC50 of 1.81 nM against JNK1 versus 10.5 nM against JNK3, representing a 5.8-fold selectivity window [1]. By comparison, the pan-JNK reference inhibitor SP600125 showed no meaningful selectivity among JNK isoforms (IC50 values of 40, 40, and 90 nM for JNK1, JNK2, and JNK3, respectively) [2]. Molecular modeling and binding energy calculations attributed this selectivity to additional hydrophobic interactions between the 4-pyridyl group and the JNK1 active site that are absent in JNK3 [1].
| Evidence Dimension | JNK1 vs. JNK3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Analog 11e: JNK1 IC50 = 1.81 nM; JNK3 IC50 = 10.5 nM (selectivity ratio = 5.8) [1] |
| Comparator Or Baseline | SP600125 (pan-JNK inhibitor): JNK1 IC50 = 40 nM; JNK3 IC50 = 90 nM (selectivity ratio = 2.25) [2] |
| Quantified Difference | The 4-pyridyl scaffold achieves 22-fold greater JNK1 potency and 2.6-fold better JNK1/JNK3 selectivity compared to SP600125 [1][2] |
| Conditions | In vitro kinase inhibition assay at 1 μM ATP concentration using recombinant human JNK isoforms [1] |
Why This Matters
JNK1-selective inhibition is critical for programs aiming to dissect JNK1-specific biology (e.g., metabolic regulation) from JNK3-mediated neurotoxicity; non-selective pan-JNK inhibitors like SP600125 confound these studies [1][2].
- [1] Mersal KI, Abdel-Maksoud MS, Ali EMH, et al. Evaluation of novel pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers as c-Jun N-terminal kinase (JNK) inhibitors in leukemia cells. European Journal of Medicinal Chemistry. 2023;261:115779. View Source
- [2] Bennett BL, Sasaki DT, Murray BW, et al. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences. 2001;98(24):13681-13686. View Source
